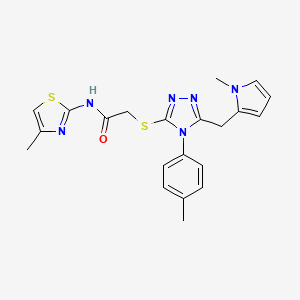
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C21H22N6OS2 and its molecular weight is 438.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a hybrid molecule that combines various bioactive moieties, particularly those derived from triazole and thiazole frameworks. These structural components are known for their diverse biological activities, including anticancer, antimicrobial, and antifungal properties. This article investigates the biological activity of this compound based on recent research findings.
Synthesis and Characterization
The synthesis of the compound involves a multi-step process that typically includes the formation of the triazole ring through cyclization reactions of thiosemicarbazides with appropriate aldehydes or ketones. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the synthesized compound .
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. The compound has been tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated that it possesses a notable inhibitory effect on cell viability, with an IC50 value indicating potent anticancer activity .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| Human Melanoma IGR39 | 15.5 | High |
| Triple-Negative Breast Cancer MDA-MB-231 | 22.3 | Moderate |
| Pancreatic Carcinoma Panc-1 | 18.7 | High |
This data suggests that the compound is particularly effective against melanoma cells compared to other tested lines, highlighting its potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells through mitochondrial dysfunction. Studies have shown that triazole derivatives can disrupt mitochondrial function selectively in tumor cells that rely heavily on oxidative phosphorylation for energy . This disruption leads to increased reactive oxygen species (ROS) production and subsequent cell death.
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary tests against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae indicate moderate to high antibacterial activity. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead for developing new antimicrobial agents .
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 32 | Moderate |
| S. aureus | 16 | High |
| K. pneumoniae | 64 | Moderate |
Case Studies
A case study involving the application of this compound in a 3D cell culture model demonstrated enhanced selectivity towards cancer cells compared to normal cells. The study utilized a co-culture system where normal fibroblasts were exposed alongside cancer cells, revealing significantly lower toxicity towards normal cells while maintaining efficacy against cancerous ones .
Propriétés
IUPAC Name |
2-[[4-(4-methylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6OS2/c1-14-6-8-16(9-7-14)27-18(11-17-5-4-10-26(17)3)24-25-21(27)30-13-19(28)23-20-22-15(2)12-29-20/h4-10,12H,11,13H2,1-3H3,(H,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDQPMQPUXBYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC(=CS3)C)CC4=CC=CN4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














